1-(Hydroxymethyl)cyclopentane-1-carboxylic acid
Overview
Description
1-(Hydroxymethyl)cyclopentane-1-carboxylic acid is a cyclic carboxylic acid compound with a hydroxymethyl group attached to the cyclopentane ring. It has the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol. This compound has garnered attention in various scientific fields due to its potential biological activities and unique chemical properties.
Mechanism of Action
Target of Action
Hydroxymethyl groups in other compounds have been shown to interact with various enzymes and receptors in the body
Mode of Action
The exact mode of action of 1-(Hydroxymethyl)-cyclopentanecarboxylic acid is currently unknown due to the lack of specific studies on this compound. It can be hypothesized that the hydroxymethyl group may play a role in its interaction with its targets, potentially influencing their activity or function .
Biochemical Pathways
Compounds with hydroxymethyl groups have been shown to participate in various biochemical pathways, including those involved in energy production and protein synthesis .
Pharmacokinetics
The presence of the hydroxymethyl group could potentially influence these properties, as it has been shown to enhance water solubility in other compounds .
Result of Action
Hydroxymethyl groups in other compounds have been associated with various biological effects, such as increased protein synthesis and enhanced cellular energy production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Hydroxymethyl)-cyclopentanecarboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the hydroxymethylation of cyclopentanone followed by carboxylation. The reaction typically requires a base such as sodium hydroxide and a catalyst like palladium on carbon. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated processes ensures consistent quality and scalability of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of cyclopentane-1,1-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, cyclopentane-1-methanol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine.
Major Products:
Oxidation: Cyclopentane-1,1-dicarboxylic acid.
Reduction: Cyclopentane-1-methanol.
Substitution: Various substituted cyclopentane derivatives.
Scientific Research Applications
1-(Hydroxymethyl)cyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and antimicrobial properties.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Comparison with Similar Compounds
Cyclopentane-1-carboxylic acid: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.
Cyclopentane-1,1-dicarboxylic acid: Contains an additional carboxylic acid group, leading to distinct chemical properties and applications.
Cyclopentane-1-methanol: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness: 1-(Hydroxymethyl)cyclopentane-1-carboxylic acid is unique due to the presence of both a hydroxymethyl and a carboxylic acid group on the cyclopentane ring. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Properties
IUPAC Name |
1-(hydroxymethyl)cyclopentane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c8-5-7(6(9)10)3-1-2-4-7/h8H,1-5H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMVXBPRKNYEBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CO)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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